molecular formula C12H16F3N3OS B4580389 3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B4580389
M. Wt: 307.34 g/mol
InChI Key: HWIMODKVMSKQCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves S-substitution and stirring of un/substituted anilines with electrophiles in a basic aqueous medium, further highlighting the versatility of synthesis methods for compounds with similar structural frameworks (Abbasi et al., 2020). Moreover, the one-pot synthesis approach of similar derivatives emphasizes efficiency and atom economy in producing these complex molecules (Liu et al., 2022).

Molecular Structure Analysis

Crystallographic studies are pivotal for understanding the 3D arrangement of atoms within molecules like 3-Cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide. Such analysis provides insights into the molecular conformation, which is crucial for predicting chemical reactivity and interactions (Liu & Guo-hua, 2007).

Chemical Reactions and Properties

The chemical behavior of related compounds in cycloaddition and cyclocondensation reactions underscores the reactivity of the thiadiazolyl moiety. These reactions expand the chemical space of thiadiazole derivatives, offering pathways to novel structures with potential biological activities (Sokolov et al., 2012).

properties

IUPAC Name

3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3OS/c13-12(14,15)10-17-18-11(20-10)16-9(19)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIMODKVMSKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-N-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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